D-tyrosinyl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

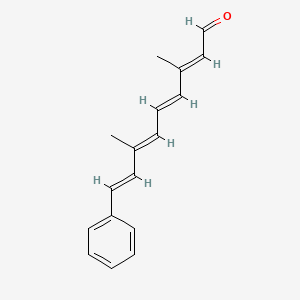

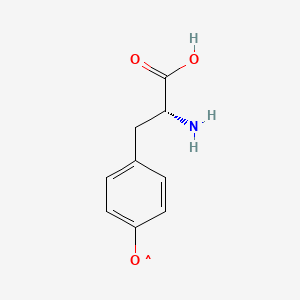

D-tyrosinyl radical is a tyrosinyl radical. It derives from a D-tyrosine. It is a conjugate base of a D-tyrosinyl radical cation. It is an enantiomer of a L-tyrosinyl radical.

Applications De Recherche Scientifique

1. Inhibition of Mammalian DNA Topoisomerase II

D-tyrosinyl compounds have been explored in the context of cancer research. Genistein, a potent tyrosine kinase inhibitor, has shown inhibitory effects on mammalian DNA topoisomerase II, a key enzyme involved in DNA replication and transcription. This highlights the potential of D-tyrosinyl derivatives in developing anticancer agents (Markovits et al., 1989).

2. Microbial Attachment Inhibition

Research indicates that D-tyrosine can significantly inhibit the synthesis of autoinducer-2, extracellular DNA, and polysaccharides, thereby reducing microbial attachment to surfaces. This property of D-tyrosine suggests its potential as a non-toxic agent for controlling microbial attachment, particularly in water treatment applications (Xu & Liu, 2011).

3. Inhibition and Detection of Tyrosinase

The inhibition and detection of tyrosinase, an enzyme crucial in melanin synthesis, is another significant application. Compounds derived from D-tyrosinyl, used in ultrafiltration high-performance liquid chromatography, have aided in the identification of tyrosinase inhibitors. This application is particularly relevant in the fields of cosmetics and food supplements (Yang et al., 2012).

4. Biotechnological Applications

Mushroom tyrosinases, involving L-tyrosine, have biotechnological applications such as producing L-DOPA, cross-linked protein networks as food additives, and the detection or removal of phenolic compounds in wastewater. This showcases the versatility of tyrosinase-related research in various industrial sectors (Faria et al., 2007).

5. Topical Delivery Applications

D-tyrosinyl compounds, specifically polymeric nanospheres known as TyroSpheres, have been investigated for the topical delivery of substances like vitamin D3. These nanospheres show promise in improving skin delivery and stability of active pharmaceutical ingredients (Ramezanli et al., 2017).

6. Electrochemical Sensing

D-tyrosinyl derivatives have been used in the development of electrochemical sensors for the simultaneous determination of biological compounds such as levodopa, uric acid, tyrosine, and ascorbic acid in biological fluids. This application is crucial for monitoring diseases like Parkinson's (Atta et al., 2020).

7. Biofilm Formation Inhibition

D-tyrosine plays a role in inhibiting and disassembling bacterial biofilms, making it a candidate for biofouling control in various industrial and medical applications. Its impact on biofilms formed by different bacterial types and its specific mechanisms have been studied, showing effectiveness at low concentrations (Yu et al., 2016).

8. Protein Interaction Studies

D-tyrosinyl is also significant in studying protein interactions. For example, the structure of tyrosyl-tRNA synthetase has been refined, providing insights into how tyrosyl adenylate intermediates interact with the enzyme. This research is vital for understanding protein synthesis and function at the molecular level (Brick et al., 1989).

9. Electron Transport in Proteins

Studies involving D-tyrosinyl have also delved into the electron transport mechanisms in proteins, particularly between amino acids like cysteine and tyrosine. This research is fundamental to understanding enzyme-catalyzed processes in biological systems (Chen et al., 2014).

10. Polymer Development

D-tyrosinyl derivatives have been used to synthesize a variety of biodegradable polymers, such as tyrosine-derived polycarbonates and polyarylates. These polymers have applications in drug delivery, surface characterization, and biomedical device fabrication (Bourke & Kohn, 2003).

11. Potential Antiparkinsonian Activity

Research on m-tyrosine, a derivative of D-tyrosinyl, has shown evidence of antiparkinsonian activity in experimental models, suggesting its potential therapeutic value in the treatment of Parkinson's disease (Ungerstedt et al., 1973).

12. Redox-Controlled Proton Gate Studies

D-tyrosinyl has been instrumental in studies on Photosystem II, particularly in understanding the redox-controlled proton gate at tyrosine D. This research contributes to the broader understanding of photosynthetic processes (Sjöholm et al., 2014).

13. Stem Cell Harvesting Improvement

A combination of a small molecule derived from D-tyrosinyl has been developed to improve the mobilization of stem cells from bone marrow to the bloodstream. This advancement could enhance stem cell therapies (Nilsson & Cao, 2016).

14. Membrane Biofouling Mitigation

D-tyrosine has been found effective in mitigating membrane biofouling and promoting biofilm detachment from nylon membrane surfaces. This finding is significant for membrane technology in water treatment and other industrial applications (Xu & Liu, 2011).

15. Microbial Aggregate Disassembly

The combined application of D-tyrosine and norspermidine has shown effectiveness in disassembling large, old-aged microbial aggregates. This application is crucial for addressing microbial aggregation in various environmental and industrial contexts (Si et al., 2014).

16. Anti-Allergic Inflammatory Effects

Tyrosol, a derivative of D-tyrosinyl, has been shown to have anti-allergic inflammatory effects by inhibiting mast cell degranulation and expression of inflammatory cytokines. This research suggests potential therapeutic applications for allergic inflammatory disorders (Je et al., 2015).

Propriétés

Nom du produit |

D-tyrosinyl |

|---|---|

Formule moléculaire |

C9H10NO3 |

Poids moléculaire |

180.18 g/mol |

InChI |

InChI=1S/C9H10NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8H,5,10H2,(H,12,13)/t8-/m1/s1 |

Clé InChI |

BSOLAQMZTBVZLA-MRVPVSSYSA-N |

SMILES isomérique |

C1=CC(=CC=C1C[C@H](C(=O)O)N)[O] |

SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)[O] |

SMILES canonique |

C1=CC(=CC=C1CC(C(=O)O)N)[O] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B1238013.png)

![[4-[[(2S)-2-acetamidopropanoyl]-[(1S)-1-carboxyethyl]amino]-3-amino-4-oxobutyl]-(hydroxymethyl)-oxophosphanium](/img/structure/B1238014.png)

![2-(4-Nitrophenoxy)-1-[4-(4-phenylphthalazin-1-yl)piperazin-1-yl]ethanone](/img/structure/B1238017.png)

![(E)-7-[2-morpholin-4-yl-3-oxo-5-[(4-phenylphenyl)methoxy]cyclopentyl]hept-4-enoic acid](/img/structure/B1238019.png)